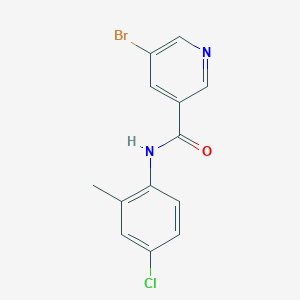![molecular formula C11H16N2O2S3 B5617078 cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)
cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate may involve 1,3-dipolar cycloaddition reactions, similar to the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrolo[2,1-a]isoquinolines and related compounds, which have shown activity against certain types of leukemia (Anderson et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound likely features a cyclopentyl ring attached to a carbamate group, which is further linked to a 3,5-bis(methylthio)-4-isothiazolyl moiety. This structure may resemble the tricyclic compounds synthesized on functionalized cyclam cores, demonstrating complex structural frameworks (Subik et al., 2011).
Chemical Reactions and Properties
Cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate may undergo various chemical reactions, including nucleophilic ring-opening, similar to 4-bis(methylthio)methylene-2-phenyloxazol-5-one, leading to the synthesis of various substituted oxazoles (Misra & Ila, 2010).
Physical Properties Analysis
The physical properties of cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, certain bis(carbamate) derivatives exhibit specific solubility profiles and thermal stability, which may provide insights into the physical characteristics of the compound (Anderson et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity, may be analogous to related compounds like bis(carbamate) derivatives of imidazoles, which have shown antineoplastic activity (Anderson et al., 1989). Additionally, the bis(methylthio) moiety in similar compounds has been associated with certain chemical behaviors and biological activities, which may provide insights into the chemical properties of cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate.
properties
IUPAC Name |
cyclopentyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S3/c1-16-9-8(10(17-2)18-13-9)12-11(14)15-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDGGFVTLJCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)
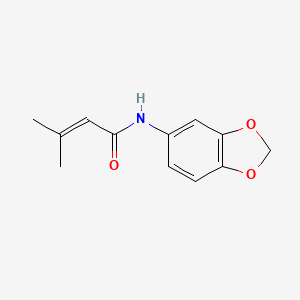
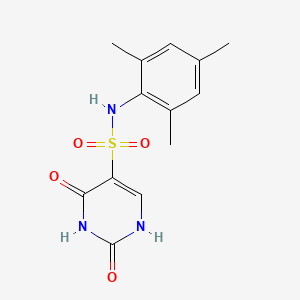
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)
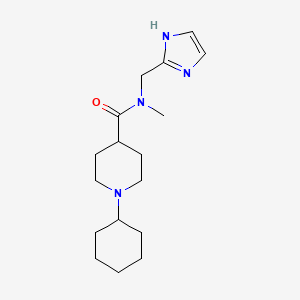
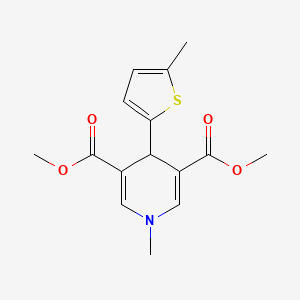
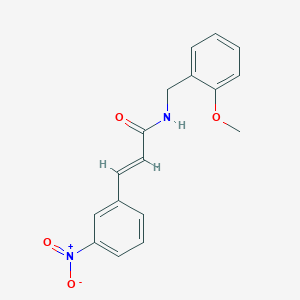

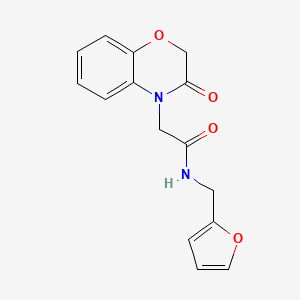
![methyl 2-[(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B5617070.png)
![methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5617081.png)
![1-[(2,4,6-triisopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5617083.png)
